6-Chloropurine

Description

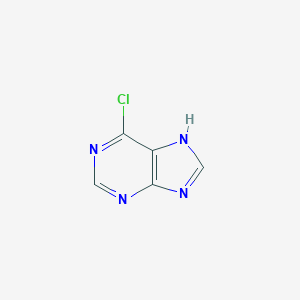

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Record name | 6-chloropurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861673 | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Chloropurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-42-3, 133762-83-1 | |

| Record name | 6-Chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloropurine synthesis from hypoxanthine

An In-Depth Technical Guide to the Synthesis of 6-Chloropurine from Hypoxanthine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active purine derivatives, including the notable antileukemic drug 6-mercaptopurine[1][2][3]. Its synthesis, most commonly achieved through the direct chlorination of hypoxanthine, is a fundamental transformation for any research program focused on purine-based therapeutics. This guide provides a comprehensive, field-proven perspective on this synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and offer a robust, self-validating protocol. We will delve into the reaction mechanism, the critical role of reagents, a detailed experimental workflow, and the paramount safety considerations required when handling the hazardous materials involved.

The Core Transformation: Mechanistic Insights

The conversion of hypoxanthine to this compound is fundamentally a deoxychlorination reaction. Hypoxanthine exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms, with the lactam form predominating. The oxygen atom of the lactam at the 6-position is replaced by a chlorine atom. This is not a trivial substitution and requires a potent chlorinating agent capable of activating the carbonyl group.

The Reagents and Their Roles

-

Hypoxanthine (Substrate): The purine starting material. Its relative insolubility and high melting point are key physical characteristics to consider.

-

Phosphorus Oxychloride (POCl₃): The chlorinating agent[3]. POCl₃ serves a dual purpose: it acts as the solvent for the reaction and as the reagent that converts the C=O group of the lactam into a reactive intermediate susceptible to nucleophilic attack by chloride. It is a highly reactive and corrosive substance that must be handled with extreme care[4][5][6].

-

Tertiary Amine (Catalyst): Typically, an aromatic tertiary amine like N,N-dimethylaniline or N,N-diethylaniline is used[7][8][9]. While sometimes referred to as a catalyst, its role is more complex. The tertiary amine activates the phosphorus oxychloride, potentially forming a highly reactive phosphonium intermediate (Vilsmeier-Haack type reagent). This intermediate is a much more potent electrophile than POCl₃ alone, facilitating the initial attack on the hypoxanthine carbonyl. Furthermore, the amine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which helps to drive the reaction to completion.

Reaction Mechanism Overview

The precise mechanism involves several steps. The tertiary amine first activates the POCl₃. The lactam oxygen of hypoxanthine then attacks the activated phosphorus species, forming a phosphate ester-like intermediate. This functional group is an excellent leaving group. Subsequently, a chloride ion (from POCl₃) performs a nucleophilic attack on the C6 position, displacing the phosphate group and yielding the final this compound product.

Caption: Simplified reaction mechanism for the chlorination of hypoxanthine.

Experimental Protocol: A Validated Approach

This section details a representative, scalable protocol derived from established literature procedures[7][8][9]. The quantities provided are for a laboratory scale, but the molar ratios can be adapted for larger-scale production[8].

Reagents and Equipment

-

Required Chemicals: Hypoxanthine, Phosphorus Oxychloride (reagent grade, dry), N,N-dimethylaniline (dry), Methylene Chloride (DCM), Ice.

-

Required Equipment: Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), heating mantle, magnetic stirrer, vacuum distillation apparatus, ice bath, standard filtration equipment (Büchner funnel), glassware for extraction and washing.

Crucial Prerequisite: All glassware must be thoroughly dried in an oven before use. Phosphorus oxychloride reacts violently with water, so moisture must be rigorously excluded from the reaction setup[4].

Comparative Experimental Parameters

Different sources report slight variations in conditions, often optimized for scale or specific workup procedures. The table below summarizes key parameters from several published methods.

| Parameter | Source: PrepChem[7] | Source: US Patent 4405781A[8] | Source: CN Patent 102336755A[10] |

| Substrate | Hypoxanthine | Hypoxanthine | Acetyl hypoxanthine |

| Hypoxanthine (moles) | 0.368 | 0.0368 | 0.20 |

| POCl₃ (molar eq.) | ~14 | ~44 | 5.0 |

| Tertiary Amine | N,N-dimethylaniline | N,N-dimethylaniline | N,N-dimethylaniline |

| Amine (molar eq.) | ~2.7 | ~2.8 | 1.0 |

| Temperature | Reflux | Reflux | 105 °C |

| Reaction Time | 20 minutes | 40 minutes | 4 hours |

Step-by-Step Synthesis Workflow

Caption: General experimental workflow for this compound synthesis.

Detailed Procedure (based on 5.0 g Hypoxanthine):

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hypoxanthine (5.0 g, 0.0368 mol).

-

Reagent Addition: To the flask, add N,N-dimethylaniline (12.5 mL, ~0.098 mol) followed by the slow, careful addition of phosphorus oxychloride (50 mL, ~0.538 mol). The addition of POCl₃ should be done in a fume hood.

-

Chlorination: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux using a heating mantle. The solid hypoxanthine should gradually dissolve. Maintain reflux for approximately 40 minutes[8]. The reaction mixture will typically turn a reddish or dark color.

-

Removal of Excess POCl₃: After the reflux period, cool the mixture to room temperature. It is critical to remove the bulk of the unreacted POCl₃. This is best accomplished via vacuum distillation. Ensure the external bath temperature does not exceed 70°C to prevent product degradation[7][8]. Distill until a thick, oily residue remains.

-

Workup and Isolation: This is the most hazardous step and must be performed with extreme caution.

-

Cool the oily residue in an ice bath.

-

Method A (Precipitation): Very slowly and carefully, pour the residue onto a large amount of crushed ice (~200-300 g) with vigorous stirring. The hydrolysis of residual POCl₃ is extremely exothermic and will generate copious amounts of HCl gas. This must be done in an efficient fume hood. The pH can then be adjusted to 7-9 with a base like NaOH or NH₄OH to precipitate the free base this compound[10][11].

-

Method B (Solvent Addition): Alternatively, add a dry, non-protic solvent like methylene chloride (DCM, ~200 mL) to the cooled oily residue[8]. Cool this solution in an ice bath. From here, the product can be precipitated as a salt (e.g., hydrochloride) by bubbling dry HCl gas through the solution or by adding another strong acid[7][8].

-

-

Product Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water or an appropriate organic solvent (like hot methylene chloride if using Method B) to remove impurities[7].

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. A high yield of this compound (often >90%) can be expected[7][8].

Purification and Characterization

While the precipitated product is often of high purity, recrystallization can be performed if necessary. Recrystallization from hot water has been reported, though solubility should be checked[12].

-

Melting Point: Decomposes above 300°C.

-

Spectroscopy: The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity. UV spectroscopy is also a useful tool, with a characteristic λ-max around 264-265 nm in water[7][8].

Safety: A Non-Negotiable Priority

The primary hazard in this synthesis is phosphorus oxychloride (POCl₃) .

-

Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. It can cause severe burns upon contact with skin and eyes and is fatal if inhaled[6]. All manipulations must be conducted in a certified chemical fume hood.

-

Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride gas[4]. The quenching step is particularly dangerous and must be done slowly, with adequate cooling and behind a safety shield.

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible[4]. Have an appropriate spill kit ready. Do not use water to extinguish fires involving POCl₃; use a dry chemical extinguisher[4].

Conclusion

The synthesis of this compound from hypoxanthine is a robust and high-yielding reaction that is essential for purine chemistry. Success hinges on a clear understanding of the reagent functions, rigorous exclusion of moisture, and an unwavering commitment to safety during the handling and quenching of phosphorus oxychloride. By following a well-validated protocol and appreciating the chemical principles at play, researchers can reliably produce this critical building block for further drug discovery and development efforts.

References

- 1. US2832781A - this compound - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. nj.gov [nj.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. lanxess.com [lanxess.com]

- 7. prepchem.com [prepchem.com]

- 8. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 11. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]

- 13. my.airliquide.com [my.airliquide.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine

This guide provides a comprehensive overview of the core physicochemical properties of 6-chloropurine, a pivotal synthetic intermediate in the development of novel therapeutics.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this compound, offering both foundational data and practical experimental insights.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 87-42-3) is a purine derivative distinguished by a chlorine atom at the 6-position of its purine ring.[2] This structural feature imparts a unique reactivity profile, establishing it as a critical precursor in the synthesis of a wide array of biologically active molecules, including antiviral and antineoplastic agents.[1][3] Its utility in medicinal chemistry stems from the ability of the chloro group to be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[4]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. These properties govern its behavior in various solvent systems, its reactivity, and its suitability for different analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₄ | [5][6] |

| Molecular Weight | 154.56 g/mol | [2][5][6][7][8] |

| Appearance | Pale yellow or white crystalline powder | [3][9][10] |

| Melting Point | >300 °C (decomposes) | [3][8][10] |

| Solubility | Soluble in DMSO and dimethylformamide (~10 mg/mL); slightly soluble in water. | [5][9][10] |

| UV/Vis λmax | 265 nm | [5] |

| pKa | Data not explicitly found in searches, but purine analogs are known to have pKa values influenced by substituents. | |

| LogP (Octanol/Water Partition Coefficient) | 0.524 (Crippen Method) | [7] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of key physicochemical parameters of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a specific solvent over a defined period.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound using the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (to ensure saturation) into a glass vial.

-

Solvent Addition: Add a precise volume of purified water (or other solvent of interest) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm filter or centrifuge the sample at high speed.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectroscopy (at its λmax of 265 nm) or High-Performance Liquid Chromatography (HPLC).[5][11]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Rationale: This method provides the thermodynamic solubility, which is a true measure of the compound's solubility at equilibrium. Using an excess of the solid ensures that the solution is saturated. Temperature control is critical as solubility is temperature-dependent.

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug molecule. ¹H NMR spectroscopy can be a powerful tool for pKa determination by monitoring the chemical shift changes of specific protons as a function of pH.[12]

Experimental Workflow for pKa Determination by ¹H NMR

Caption: Workflow for determining the pKa of this compound using ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in deuterium oxide (D₂O).

-

pH Adjustment: Create a series of samples with a range of pD values (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.

-

NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.

-

Data Analysis: Identify protons whose chemical shifts are sensitive to the protonation state of the molecule (typically those close to the ionizable group).

-

Curve Fitting: Plot the chemical shift of a sensitive proton against the pD. Fit the resulting data to a sigmoidal curve. The pKa is the pD value at the inflection point of the curve.[13]

Rationale: The chemical environment of a nucleus, and thus its chemical shift, changes with the protonation state of the molecule. By monitoring these changes across a range of pD values, the equilibrium between the protonated and deprotonated forms can be determined.

Spectral Properties

Spectroscopic data is indispensable for the structural elucidation and quantification of this compound.

| Technique | Key Features | Source(s) |

| UV-Vis Spectroscopy | λmax at 265 nm | [5][11] |

| ¹H NMR (in DMSO-d₆) | Signals corresponding to the purine ring protons. | [14] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | [2] |

Chemical Reactivity and Stability

The chlorine atom at the 6-position of the purine ring is a key determinant of this compound's reactivity. It is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Common Reactions of this compound

Caption: Key synthetic transformations of this compound.

A notable reaction is its conversion to adenine (Vitamin B4) through ammonolysis.[15][16] It can also be readily converted to 6-mercaptopurine, another important therapeutic agent, by reaction with a hydrosulfide source. Furthermore, reaction with hydrazine hydrate yields a hydrazine-substituted derivative.[17]

In terms of stability, this compound is chemically stable under normal conditions but should be stored in a sealed container away from acidic substances in a dry environment to prevent degradation.[17]

Applications in Drug Discovery and Development

This compound serves as a fundamental building block in the synthesis of a wide range of pharmaceutical compounds. Its purine scaffold is a common motif in drugs designed to interfere with nucleic acid metabolism or cell signaling pathways.[1]

-

Anticancer Agents: Purine analogs derived from this compound can act as antimetabolites, disrupting DNA synthesis in rapidly dividing cancer cells.[1][3]

-

Antiviral Therapies: Modified purine nucleosides synthesized from this compound are frequently used to inhibit viral replication.[1][18][19]

-

Biochemical Research: It is a valuable reagent for studying enzyme activities, metabolic pathways, and receptor interactions.[1][3]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile reactivity and its role as a precursor to numerous bioactive molecules. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe handling, and for the rational design of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. 6-氯嘌呤 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 87-42-3 [chemicalbook.com]

- 11. US2832781A - this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound(87-42-3) 1H NMR spectrum [chemicalbook.com]

- 15. CN102321086B - Synthesizing method of adenine - Google Patents [patents.google.com]

- 16. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]

- 17. Page loading... [guidechem.com]

- 18. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloropurine (CAS 87-42-3): A Cornerstone Intermediate in Modern Medicinal Chemistry

Abstract

6-Chloropurine (CAS 87-42-3) stands as a pivotal heterocyclic intermediate, indispensable to the fields of pharmaceutical development and biochemical research. Characterized by a purine core with a reactive chlorine atom at the 6-position, this compound serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules, including critical antiviral and antineoplastic agents.[1][2] Its utility stems from the facile displacement of the C6-chloro group via nucleophilic aromatic substitution, enabling the introduction of diverse functional groups and the construction of complex therapeutic agents. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, robust synthesis protocols, key chemical transformations, and its significant applications in drug discovery. Furthermore, it details validated analytical methodologies for its characterization and outlines essential safety and handling protocols, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Scaffold

The purine ring system is a fundamental component of life, forming the core of DNA and RNA bases, adenosine triphosphate (ATP), and numerous cofactors. Consequently, synthetic purine analogues have become a cornerstone of medicinal chemistry, designed to interact with and modulate the biological pathways that rely on their natural counterparts.[3] this compound emerged as a compound of significant interest due to its strategic position as a precursor to a wide array of 6-substituted purine derivatives.[4]

Historically, the development of antimetabolite theory propelled the investigation of purine analogues as potential therapeutic agents. This compound quickly proved to be a more versatile and reactive intermediate than its precursor, hypoxanthine, for generating diversity at the 6-position. This reactivity is the key to its extensive use in synthesizing blockbuster drugs such as the immunosuppressant azathioprine, the antiviral adefovir, and the pioneering anticancer agent 6-mercaptopurine.[5][6] This guide aims to provide the modern researcher with a practical and technically grounded understanding of this essential chemical entity.

Physicochemical and Spectroscopic Profile

This compound is typically encountered as a pale yellow or white crystalline powder.[3][7] Its stability under standard conditions and high melting point make it amenable to a variety of synthetic manipulations. A comprehensive understanding of its properties is crucial for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87-42-3 | [8][9] |

| Molecular Formula | C₅H₃ClN₄ | [8][10] |

| Molecular Weight | 154.56 g/mol | [8] |

| Appearance | Pale yellow to white crystalline powder | [3][7] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO (~10 mg/mL), DMF (~5%); slightly soluble in water. | [7][11] |

| UV λmax | ~265 nm | [11] |

| Purity | Typically ≥97-99% (HPLC) | [2] |

Synthesis and Purification: From Hypoxanthine to a Key Intermediate

The most prevalent and industrially scalable synthesis of this compound involves the chlorination of hypoxanthine.[6][12] This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[13][14]

Diagram 1: General Synthesis of this compound from Hypoxanthine

Caption: Synthesis of this compound via chlorination of hypoxanthine.

Detailed Protocol: Synthesis from Hypoxanthine

This protocol is a representative method adapted from established literature procedures.[6][13]

Materials:

-

Hypoxanthine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq)

-

N,N-Dimethylaniline (2.5 eq)

-

Methylene chloride (DCM)

-

Ice water

-

Ammonium hydroxide (NH₄OH) or other base

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride.

-

Heating: Heat the mixture to reflux for a duration of 20 minutes to 2 hours, during which the solid hypoxanthine should gradually dissolve.[6][13]

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride by vacuum distillation, ensuring the bath temperature remains below 70°C.[13]

-

Work-up: Cautiously pour the oily residue over crushed ice or into ice-cold water.[6] This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Precipitation: Adjust the pH of the aqueous solution to approximately 5-7 using a base such as ammonium hydroxide.[6] The this compound product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash it with cold water, and then with a solvent like hot acetone or ethanol to remove impurities.[6]

-

Drying: Dry the final product under vacuum to yield this compound as a solid.

Purification Protocol: Recrystallization

For obtaining high-purity this compound suitable for sensitive downstream applications, recrystallization is often employed.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as boiling water or an alcohol-water mixture.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic versatility of this compound is dominated by the reactivity of the C6-Cl bond towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the purine ring nitrogen atoms makes the C6 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[15][16]

This reactivity allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles, making this compound a central hub for generating diverse purine libraries.[17][18]

Diagram 2: Key Nucleophilic Substitution Reactions of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. Page loading... [guidechem.com]

- 6. US2832781A - this compound - Google Patents [patents.google.com]

- 7. This compound | 87-42-3 [chemicalbook.com]

- 8. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]

- 15. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gacariyalur.ac.in [gacariyalur.ac.in]

- 17. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on 6-C-substituted purine nucleosides. Reaction of this compound ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Purine Analogs: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Versatility of Purine Analogs

Purine analogs represent a cornerstone class of antimetabolite drugs that have demonstrated profound and sustained impact across multiple therapeutic areas for decades.[1] By mimicking the structure of endogenous purines, adenine and guanine, these synthetic molecules insinuate themselves into fundamental cellular processes, primarily nucleic acid synthesis and metabolism, leading to potent biological effects.[2] Their remarkable versatility is evident in their widespread clinical use as anticancer agents, antivirals, and immunosuppressants.[1][3]

The initial development of purine analogs was predicated on the logical principle of creating "fraudulent" building blocks that would disrupt the replication of rapidly proliferating cells, a hallmark of cancer.[1] This led to the synthesis of foundational drugs like 6-mercaptopurine (6-MP) and thioguanine. Subsequent research has unveiled a more nuanced and multifaceted understanding of their mechanisms of action, which extend beyond simple DNA incorporation to include the inhibition of critical enzymes and the modulation of intricate signaling pathways.[3][4][5] This guide provides an in-depth technical exploration of the biological activities of purine analogs, offering field-proven insights into their mechanisms, experimental evaluation, and therapeutic applications for researchers and drug development professionals.

I. Core Mechanisms of Action: A Multi-pronged Assault on Cellular Processes

The biological activity of purine analogs is not monolithic; rather, it is a confluence of several interconnected mechanisms that ultimately culminate in the desired therapeutic effect, be it cytotoxicity in cancer cells, inhibition of viral replication, or suppression of an overactive immune system. The fundamental principle underlying their action is their intracellular conversion to fraudulent nucleotides, which then exert their effects.

A. Disruption of Nucleic Acid Synthesis: The Foundational Mechanism

The most well-established mechanism of action for many purine analogs is their interference with DNA and RNA synthesis.[2] This occurs through a series of intracellular enzymatic conversions that transform the prodrug into its active triphosphate form.

-

Metabolic Activation: Upon entering the cell, purine analogs are phosphorylated by various cellular kinases. For instance, antiviral agents like acyclovir and ganciclovir are initially phosphorylated by viral-specific thymidine kinase (TK) or a phosphotransferase (UL97 in CMV), respectively, which confers a high degree of selectivity for infected cells.[6][7][8] Anticancer analogs such as fludarabine and cladribine are activated by cellular deoxycytidine kinase.[1]

-

Inhibition of DNA Polymerases: The resulting triphosphate analogs are potent competitive inhibitors of DNA polymerases, both cellular and viral.[8][9] By competing with their natural counterparts (dATP or dGTP), they effectively stall the process of DNA replication.

-

Chain Termination: A crucial aspect of their mechanism is the ability of many purine analogs, once incorporated into a growing DNA strand, to act as chain terminators.[8][10] Acyclovir and ganciclovir, for example, lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature termination of the DNA chain.[8][11]

The following diagram illustrates the general pathway of metabolic activation and subsequent inhibition of DNA synthesis by a representative purine analog.

Caption: Metabolic activation and mechanism of action of a typical purine analog.

B. Enzyme Inhibition: Targeting Key Metabolic and Signaling Hubs

Beyond their direct effects on DNA synthesis, purine analogs and their metabolites can inhibit a variety of crucial enzymes, further contributing to their biological activity.

-

Inhibition of de novo Purine Synthesis: Thiopurines like 6-mercaptopurine, upon conversion to thioinosine monophosphate (TIMP), act as feedback inhibitors of phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway. This leads to a depletion of the cellular pool of purine nucleotides, starving the cell of essential building blocks for nucleic acid synthesis.

-

Kinase Inhibition: A growing body of evidence highlights the ability of purine analogs to act as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and differentiation.[3][12] For example, some purine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[13] The structural similarity of the purine scaffold to the adenosine moiety of ATP makes it an ideal template for designing kinase inhibitors that compete for the ATP-binding site.

C. Immunosuppression: Modulating T-Cell Activation and Proliferation

Purine analogs, particularly azathioprine (a prodrug of 6-mercaptopurine), are widely used as immunosuppressive agents in organ transplantation and autoimmune diseases.[2][14] Their mechanism in this context is multifaceted and involves the modulation of T-cell signaling and proliferation.

The active metabolite of azathioprine, 6-thioguanine triphosphate (6-Thio-GTP), has been shown to interfere with the activation of the small GTPase Rac1.[5] Rac1 is a key component of the CD28 co-stimulatory signaling pathway in T-cells, which is essential for a robust immune response. By binding to Rac1, 6-Thio-GTP prevents its activation, leading to the suppression of downstream signaling events that are critical for T-cell proliferation and function.[4][5] This ultimately results in anergy or apoptosis of activated T-cells.[14]

The following diagram illustrates the immunosuppressive mechanism of azathioprine via inhibition of T-cell co-stimulation.

Caption: Azathioprine's inhibition of T-cell co-stimulation via Rac1.

II. Therapeutic Applications and Comparative Efficacy

The diverse mechanisms of action of purine analogs have led to their successful application in a wide range of diseases.

| Therapeutic Area | Key Purine Analogs | Primary Indication(s) |

| Oncology | 6-Mercaptopurine, Thioguanine, Fludarabine, Cladribine, Pentostatin | Acute lymphoblastic leukemia, acute myeloid leukemia, chronic lymphocytic leukemia, hairy cell leukemia, non-Hodgkin's lymphoma[1][15] |

| Virology | Acyclovir, Ganciclovir, Valacyclovir, Valganciclovir | Herpes simplex virus (HSV), Varicella-zoster virus (VZV), Cytomegalovirus (CMV) infections[6][7][8] |

| Immunology | Azathioprine, 6-Mercaptopurine | Organ transplant rejection, rheumatoid arthritis, inflammatory bowel disease (Crohn's disease, ulcerative colitis)[2][14] |

Table 1: Major Therapeutic Applications of Purine Analogs

The efficacy of these agents can be quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%. The following table provides a comparative overview of the IC50 values for several common purine analogs in various cancer cell lines.

| Purine Analog | Cancer Cell Line | Cell Line Type | IC50 Value (µM) |

| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25[16] |

| MCF-7 | Breast Adenocarcinoma | >100[16] | |

| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33[17] |

| RPMI 8226 | Multiple Myeloma | ~1.54 µg/mL (~4.2 µM)[18] | |

| Cladribine | U266 | Multiple Myeloma | 2.43[15][19] |

| RPMI 8226 | Multiple Myeloma | 0.75[15][19] | |

| MM1.S | Multiple Myeloma | 0.18[15][19] |

Table 2: Comparative Cytotoxicity (IC50) of Purine Analogs in Cancer Cell Lines

III. Experimental Evaluation of Biological Activity: A Practical Guide

A thorough in vitro evaluation of the biological activity of novel or existing purine analogs is crucial for understanding their mechanism of action and predicting their therapeutic potential. The following section provides detailed, step-by-step methodologies for key experiments.

A. Cytotoxicity and Cell Viability Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the purine analog in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the purine analog. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Caption: Workflow for the MTT cytotoxicity assay.

B. Apoptosis Detection: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Cell Treatment and Harvesting:

-

Treat cells with the purine analog at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Cell Washing:

-

Wash the cells twice with cold 1X PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting up compensation and quadrants.

-

-

Annexin V- / PI- (Lower Left Quadrant): Live cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Caption: Workflow for the Annexin V/PI apoptosis assay.

C. Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using propidium iodide staining is a powerful technique to determine the effects of a compound on cell cycle progression.[21]

Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[21]

-

Cell Treatment and Harvesting:

-

Treat cells with the purine analog for the desired time.

-

Harvest the cells and wash once with 1X PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 1X PBS.

-

Resuspend the pellet in a PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained). A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the distribution of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

Purine analogs that inhibit DNA synthesis are expected to cause an accumulation of cells in the S phase of the cell cycle.[18] Other purine analogs that affect different cellular processes might cause arrest at other checkpoints, such as G1 or G2/M.

Caption: Workflow for cell cycle analysis using propidium iodide.

IV. Future Directions and Emerging Concepts

The field of purine analog research continues to evolve, with several exciting areas of investigation poised to expand their therapeutic utility.

-

Novel Analogs and Drug Delivery: The synthesis of novel purine analogs with improved selectivity, potency, and pharmacokinetic profiles remains a key area of research.[16] Furthermore, innovative drug delivery systems, such as nanoparticle formulations, are being explored to enhance the targeted delivery of these agents and minimize systemic toxicity.

-

Combination Therapies: The synergistic effects of purine analogs with other therapeutic agents, including other chemotherapeutics, targeted therapies, and immunotherapies, are being actively investigated.[22] Understanding the molecular basis of these synergies will be crucial for designing more effective combination regimens.

-

Mechanisms of Resistance: Elucidating the mechanisms by which cells develop resistance to purine analogs is essential for overcoming treatment failure. This includes studies on altered drug metabolism, mutations in target enzymes, and the activation of alternative survival pathways.

V. Conclusion

Purine analogs are a mature yet continually evolving class of therapeutic agents with a broad spectrum of biological activities. Their ability to interfere with fundamental cellular processes has cemented their role in the treatment of cancer, viral infections, and autoimmune diseases. For researchers and drug development professionals, a deep understanding of their multifaceted mechanisms of action, coupled with robust experimental evaluation, is paramount for unlocking their full therapeutic potential and developing the next generation of purine-based medicines. This guide provides a solid foundation for these endeavors, offering both theoretical insights and practical methodologies to navigate the complexities of purine analog research.

References

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Azathioprine? [synapse.patsnap.com]

- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azathioprine suppresses ezrin-radixin-moesin-dependent T cell-APC conjugation through inhibition of Vav guanosine exchange activity on Rac proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 8. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aciclovir - Wikipedia [en.wikipedia.org]

- 11. Ganciclovir Mnemonic for USMLE [pixorize.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psasir.upm.edu.my [psasir.upm.edu.my]

- 17. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 22. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloropurine: A Cornerstone Intermediate in Modern Drug Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 6-Chloropurine stands as a pivotal heterocyclic intermediate, forming the structural backbone of numerous therapeutic agents that are indispensable in modern medicine. Its strategic importance lies in the reactivity of the chlorine atom at the C6 position, which acts as an excellent leaving group for nucleophilic substitution, enabling the facile synthesis of a diverse array of purine analogs. This guide delves into the core chemistry, synthesis, and key applications of this compound, providing a technical overview for scientists engaged in pharmaceutical research and development. We will explore its role in the synthesis of landmark drugs, present detailed mechanistic insights, and offer practical protocols to underscore its versatility and continued relevance in medicinal chemistry.

Introduction to this compound: Properties and Significance

This compound (6-CP), with the chemical formula C₅H₃ClN₄, is a crystalline purine derivative that serves as a high-value starting material in organic and medicinal chemistry.[1] Its significance is rooted in the purine scaffold, a core component of nucleic acids, making its analogs potent modulators of biological processes.[1] The chlorine substituent renders the C6 position of the purine ring highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of its utility, allowing for the introduction of sulfur, oxygen, nitrogen, and carbon-based functional groups.

This strategic reactivity has positioned this compound as a key intermediate in the synthesis of drugs for various therapeutic areas, including anticancer (antimetabolite) and antiviral agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87-42-3 | [3] |

| Molecular Formula | C₅H₃ClN₄ | [4] |

| Molecular Weight | 154.56 g/mol | N/A |

| Appearance | White to yellow-orange crystalline powder | [5],[6] |

| Melting Point | >300 °C | [6] |

| Solubility | 5 g/L in water | [6] |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the chlorination of hypoxanthine. This reaction is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or pyridine.[7],[8],[9]

The general reaction is as follows: Hypoxanthine + POCl₃ → this compound + H₃PO₄

The tertiary amine acts as a catalyst, enhancing the electrophilicity of the phosphorus oxychloride and facilitating the reaction.[8] Post-reaction, the excess POCl₃ is typically removed by distillation, and the product is precipitated by carefully quenching the reaction mixture with ice water and neutralizing it with a base.[8]

Core Reactivity: The Chemistry of Nucleophilic Substitution

The utility of this compound as an intermediate is dominated by the nucleophilic aromatic substitution (SₙAr) reaction at the C6 position. The electron-withdrawing nature of the nitrogen atoms in the purine ring system activates the C6 position for nucleophilic attack, and the chloride ion serves as an effective leaving group.

This principle allows for the systematic modification of the purine core. The this compound moiety readily reacts with various nucleophiles, such as thiols (-SH), amines (-NH₂), and alcohols (-OH), under relatively mild conditions to yield a diverse range of 6-substituted purine derivatives.[2]

Diagram 1. General scheme of nucleophilic substitution on this compound.

Case Studies in Drug Synthesis

The true value of this compound is demonstrated in its application as a precursor to several clinically significant drugs.

Synthesis of Mercaptopurine (6-MP)

6-Mercaptopurine is a vital antimetabolite drug used in the treatment of acute lymphoblastic leukemia.[10] Its synthesis from this compound is a classic example of nucleophilic substitution using a sulfur nucleophile. A common method involves reacting this compound with thiourea, followed by hydrolysis.[11] Another approach involves direct reaction with a sulfide source like sodium hydrosulfide.[12]

Diagram 2. Synthetic pathway from this compound to 6-mercaptopurine.

Synthesis of Azathioprine

Azathioprine is an immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases.[13],[14] It is synthesized by reacting this compound with 1-methyl-4-nitro-5-thioimidazole. This reaction highlights the ability to introduce complex, functionalized side chains onto the purine ring.[15]

Experimental Protocol: Synthesis of a 6-Substituted Purine Derivative

This section provides a representative, self-validating protocol for the synthesis of an N-substituted purine derivative from this compound, illustrating the practical application of the principles discussed.

Objective: To synthesize N⁶-benzyl-9H-purine from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethanol (EtOH), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous ethanol.

-

Reagent Addition: Add triethylamine to the solution, followed by the dropwise addition of benzylamine while stirring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the this compound spot and the appearance of a new product spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Redissolve the crude residue in a minimal amount of hot ethanol and allow it to cool slowly. The product will crystallize out of the solution.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the N⁶-benzyl-9H-purine product using analytical techniques such as ¹H NMR, Mass Spectrometry, and Melting Point determination.

Diagram 3. Experimental workflow for the synthesis of a 6-substituted purine.

Analytical Characterization

The successful synthesis and purity of this compound derivatives must be confirmed through rigorous analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.[16],[17],[18] A reversed-phase column with UV detection is typically employed for the analysis of purine derivatives.[16]

-

Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the synthesized compound, confirming the successful substitution reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the product, confirming the position of the new substituent and the overall integrity of the purine ring.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5],[19] Inhalation of dust should be avoided.[3]

-

Handling: Use in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3],[4] It is incompatible with strong oxidizing agents and strong acids.[3]

Conclusion and Future Outlook

This compound's legacy as a premier chemical intermediate is well-established. Its simple yet elegant reactivity provides a reliable and efficient gateway to a vast chemical space of purine analogs. While it has been central to the development of foundational drugs like mercaptopurine and azathioprine, its utility is far from exhausted. Researchers continue to leverage the this compound scaffold to develop novel kinase inhibitors, antiviral agents, and probes for chemical biology.[2] As our understanding of the biological roles of purinergic signaling deepens, the demand for novel, precisely functionalized purine derivatives will grow, ensuring that this compound remains an indispensable tool in the drug discovery and development pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 9. This compound-9-b-D-glucoside | Benchchem [benchchem.com]

- 10. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN101486681B - A kind of method for producing azathioprine intermediate and product thereof - Google Patents [patents.google.com]

- 14. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ibna.ro [ibna.ro]

- 18. Analysis of purines in urinary calculi by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

The Emergence of a Purine Antagonist: Early Investigations into the Antitumor Properties of 6-Chloropurine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A New Frontier in Chemotherapy

In the mid-20th century, the landscape of cancer treatment was undergoing a profound transformation, moving from the broad strokes of radiation and surgery to the targeted molecular warfare of chemotherapy. It was within this burgeoning field that a class of molecules known as purine antagonists emerged as a beacon of hope. These compounds, designed to mimic the natural purines essential for nucleic acid synthesis, offered a novel strategy to selectively poison rapidly dividing cancer cells. This guide delves into the foundational research on one such pioneering molecule: 6-Chloropurine. We will explore the early synthesis, the preclinical evidence of its antitumor efficacy, its initial foray into clinical application, and the nascent understanding of its mechanism of action that paved the way for a new generation of cancer therapeutics.

Chapter 1: The Genesis of this compound - Synthesis and Rationale

The story of this compound is intrinsically linked to the broader effort to develop antagonists of purine metabolism. Its synthesis was a logical step in the exploration of purine analogs, building upon the groundbreaking work of George Hitchings and Gertrude Elion. The primary route to this compound in these early studies involved the treatment of hypoxanthine with phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[1] This reaction replaced the hydroxyl group at the 6-position of the purine ring with a chlorine atom, creating a reactive intermediate.

The rationale behind this chemical modification was twofold. Firstly, the introduction of the chlorine atom created a molecule with a similar shape to the natural purines, hypoxanthine and guanine, allowing it to be recognized by the cellular machinery involved in nucleic acid synthesis. Secondly, the chlorine atom is a good leaving group, making the 6-position of the purine ring susceptible to nucleophilic attack. This reactivity was hypothesized to be key to its biological activity, allowing it to interact with and inhibit enzymes in the purine biosynthesis pathway. Furthermore, this compound was also recognized as a valuable intermediate for the synthesis of other purine analogs, most notably 6-mercaptopurine, which would go on to become a cornerstone of leukemia therapy.[1]

Representative Early Synthesis Protocol: Chlorination of Hypoxanthine

A common early method for the synthesis of this compound is outlined below:

-

Reactants: A mixture of hypoxanthine, N,N-dimethylaniline, and phosphoryl chloride is prepared.

-

Reaction: The mixture is refluxed for a period of approximately 2 hours, during which the hypoxanthine gradually dissolves.

-

Workup: The excess phosphoryl chloride is removed, often by vacuum distillation. The residue is then poured over ice.

-

Precipitation: The pH of the resulting solution is adjusted to approximately 5 with ammonium hydroxide, leading to the precipitation of this compound.

-

Purification: The crude this compound is recovered, often by leaching the precipitate with a solvent like hot acetone.[1]

Chapter 2: Preclinical Promise - The Sarcoma 180 Model

The initial evidence for the antitumor potential of this compound came from studies in transplantable tumor models in mice, with the Sarcoma 180 (S-180) ascites tumor model being a workhorse of early cancer research. These experiments provided the crucial in vivo data necessary to justify clinical investigation.

Experimental Workflow: this compound in the Sarcoma 180 Ascites Tumor Model

The typical experimental design to evaluate the antitumor activity of this compound in the Sarcoma 180 model is depicted below:

Caption: Workflow for evaluating this compound in the Sarcoma 180 ascites mouse model.

Key Findings from Early Sarcoma 180 Studies

Studies by researchers such as Clarke, Philips, Sternberg, and Stock demonstrated that this compound exhibited significant antitumor activity against Sarcoma 180.[2] When administered to mice bearing the tumor, this compound led to a dose-dependent inhibition of tumor growth, as measured by a reduction in the volume of ascitic fluid and the number of tumor cells. These early preclinical studies were instrumental in establishing this compound as a promising candidate for clinical development.

Chapter 3: The Clinical Crucible - The 1958 Leukemia Trial

The promising preclinical data for this compound culminated in its evaluation in human cancer patients. A pivotal early study was published in 1958 by Ellison, Karnofsky, and Burchenal, which detailed the clinical evaluation of this compound in adults with leukemia.[3][4][5] This trial provided the first systematic assessment of the drug's therapeutic potential and toxicity profile in humans.

Clinical Trial Design: Ellison, Karnofsky, and Burchenal (1958)

-

Patient Population: The study enrolled adults with various forms of leukemia, including acute and chronic granulocytic leukemia.[4]

-

Dosing Regimen: this compound was administered orally at a starting dose that was escalated until a therapeutic response or toxicity was observed. The daily dosage typically ranged from 20 to 40 mg/kg.

-

Response Criteria:

-

Complete Remission: Defined by a return of the bone marrow to a normal state and the relief of all clinical and hematological signs of leukemia.

-

Partial Remission: Characterized by a significant improvement in the clinical and hematological parameters, but without a complete normalization of the bone marrow.

-

-

Toxicity Monitoring: Patients were closely monitored for hematologic toxicity (e.g., leukopenia, thrombocytopenia) and other adverse effects.

Quantitative Outcomes of the 1958 Trial

| Patient Cohort | Number of Patients | Complete Remissions | Partial Remissions |

| Acute Leukemia | 30 | 3 | 8 |

| 6-Mercaptopurine-Resistant Acute Leukemia | 4 | 0 | 0 |

| Chronic Granulocytic Leukemia | 4 | Not specified, but 3 responded | Not specified, but 3 responded |

Data sourced from Ellison et al., 1958.[4]

The results of this landmark trial demonstrated that this compound was an active agent in the treatment of adult acute leukemia, inducing complete or partial remissions in a significant portion of patients.[4] Notably, the drug was ineffective in patients who were already resistant to 6-mercaptopurine, suggesting a similar mechanism of action and cross-resistance between the two compounds.[4] The primary dose-limiting toxicities were hematologic, and a notable incidence of jaundice was also reported, although its direct attribution to the drug was challenging.[4]

Chapter 4: Unraveling the Mechanism - A Purine Antagonist in Action

The prevailing hypothesis for the antitumor activity of this compound in these early studies was its role as a purine antagonist. This was based on the structural similarity of this compound to the natural purines, hypoxanthine and guanine, and the understanding that rapidly proliferating cancer cells have a high demand for purines for the synthesis of DNA and RNA.

The De Novo Purine Biosynthesis Pathway: The Target of this compound

The de novo purine biosynthesis pathway is a multi-step process that synthesizes inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from simpler molecules. It was proposed that this compound, after being anabolized in the cell to its ribonucleotide form, inhibits one or more enzymes in this pathway.

Caption: Proposed mechanism of action of this compound in the de novo purine synthesis pathway.

While the precise molecular targets of this compound were not fully elucidated in these early studies, it was understood that its conversion to a ribonucleotide was a critical step. This active metabolite could then mimic the natural purine nucleotides and interfere with the feedback regulation of the pathway, particularly at the level of amidophosphoribosyltransferase, the enzyme that catalyzes the first committed step of de novo purine synthesis. By blocking this pathway, this compound effectively starves cancer cells of the essential building blocks for nucleic acid replication, leading to cell cycle arrest and apoptosis.

Chapter 5: Synergistic Strategies - The Combination with Azaserine

A further avenue of early investigation was the use of this compound in combination with other agents to enhance its antitumor effect. A notable example is the synergistic activity observed when this compound was combined with azaserine, a glutamine antagonist.

The Rationale for Combination Therapy

Azaserine was known to inhibit several steps in the de novo purine biosynthesis pathway that are dependent on the amino acid glutamine as a nitrogen donor. By blocking these steps, azaserine further depletes the intracellular pool of purines, making the cancer cells even more susceptible to the effects of a purine antagonist like this compound. This dual-pronged attack on the same metabolic pathway provided a strong rationale for their combined use.

Experimental Evidence of Synergy

Studies in the Sarcoma 180 ascites tumor model demonstrated that the combination of this compound and azaserine resulted in a greater inhibition of tumor growth than could be achieved with either agent alone. This synergistic effect highlighted the potential of combination chemotherapy, a strategy that would become a cornerstone of modern cancer treatment.

Conclusion: A Foundation for the Future

The early studies on this compound, from its initial synthesis to its clinical evaluation, represent a pivotal chapter in the history of cancer chemotherapy. While this compound itself was largely superseded by its more widely used derivative, 6-mercaptopurine, the foundational research laid the groundwork for the development of a whole class of purine antagonists that remain in clinical use today. The meticulous preclinical and clinical investigations not only established the antitumor potential of this molecule but also provided invaluable insights into the principles of antimetabolite therapy, the importance of preclinical models, and the promise of combination chemotherapy. For the modern researcher, this early work serves as a testament to the power of rational drug design and a reminder of the enduring legacy of these pioneering studies in our ongoing fight against cancer.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. discover.nci.nih.gov [discover.nci.nih.gov]

- 3. [PDF] 6-Mercaptopurine: effects in mouse sarcoma 180 and in normal animals. | Semantic Scholar [semanticscholar.org]

- 4. Chemotherapy of sarcoma 180 by combinations of DL-glyceraldehyde with 6-thioguanine or with azaserine and 6-chloro-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical evaluation of this compound in leukemia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the reactivity of the chlorine atom in 6-Chloropurine

The C6-Cl Bond of 6-Chloropurine: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone intermediate in medicinal chemistry, primarily due to the strategic placement and reactivity of its chlorine atom at the C6 position. This guide provides an in-depth exploration of the chemical principles governing the reactivity of this pivotal bond. It details the prevalent nucleophilic aromatic substitution (SNAr) mechanism, explores key synthetic transformations, and presents comprehensive, field-proven experimental protocols. Furthermore, this document highlights the extensive applications of this compound in the synthesis of diverse therapeutic agents, including antiviral and anticancer drugs, thereby underscoring its significance in modern drug discovery.[1][2]

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

The Purine Core: Biological Significance

Purine derivatives are fundamental to numerous life-saving drugs across a wide range of therapeutic areas.[1] The purine scaffold is a common motif in many drugs designed to interfere with nucleic acid metabolism or cell signaling pathways.[1]

This compound: A Key Synthetic Intermediate